molecular formula C17H14ClF2NO4 B2431525 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-methoxybenzoate CAS No. 1794917-13-7

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-methoxybenzoate

Cat. No. B2431525
CAS RN: 1794917-13-7
M. Wt: 369.75
InChI Key: WXPIFHPDCCOXQK-UHFFFAOYSA-N
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-methoxybenzoate, also known as DF-MOCB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzoate esters and has shown promising results in various research applications.

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of novel compounds with potential in photodynamic therapy (PDT) highlight the scientific research applications of related chemical structures. For instance, a study explored the properties of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, demonstrating their effectiveness as Type II photosensitizers due to their high singlet oxygen quantum yield, suitable for treating cancer in PDT. This research underscores the potential of structurally similar compounds in medical applications, particularly in oncology, by enhancing the effectiveness of photodynamic therapy methods (Pişkin, Canpolat, & Öztürk, 2020).

Advances in Amino Acid Mimics

Research on unnatural amino acids that mimic peptide strands demonstrates the chemical versatility and potential for application in biochemical and pharmaceutical research. The development of a compound that duplicates the hydrogen-bonding functionality of a tripeptide β-strand represents a significant advance in the design of biomimetic materials. Such compounds can be incorporated into peptides via standard synthesis techniques, potentially leading to new therapeutic agents or materials with novel biochemical properties (Nowick et al., 2000).

Enzyme Inhibition Studies

Further research into the synthesis of novel heterocyclic compounds derived from similar chemical structures has revealed their potential as enzyme inhibitors. By exploring the inhibitory effects on lipase and α-glucosidase, these studies contribute to the development of new treatments for diseases related to enzyme dysfunction, such as diabetes and obesity. This area of research highlights the broader implications of chemical compounds in therapeutic development and the potential for targeted drug design (Bekircan et al., 2015).

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO4/c1-24-15-5-3-11(18)6-13(15)17(23)25-9-16(22)21-8-10-2-4-12(19)7-14(10)20/h2-7H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPIFHPDCCOXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl 5-chloro-2-methoxybenzoate

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